BDP5290

Descripción

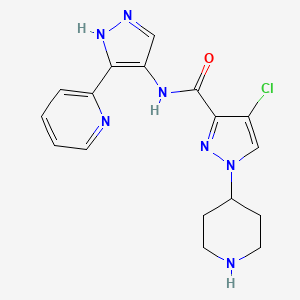

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVZKUXLOLRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP5290: A Potent and Selective MRCK Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) α and β are crucial regulators of actin-myosin contractility, playing a significant role in cancer cell motility and invasion.[1][2] These kinases, along with the related ROCK1 and ROCK2 kinases, initiate signaling cascades that generate the contractile forces necessary for these cellular processes.[1][2] Consequently, inhibiting MRCK activity presents a promising therapeutic strategy for cancer by potentially reducing metastasis.[1][2] BDP5290, a novel small-molecule inhibitor, has emerged as a potent and selective tool for investigating the biological functions of MRCK and its role in cancer progression.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its use in research.

Core Compound Information

This compound, chemically identified as 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was discovered through the screening of a kinase-focused small molecule library.[1][2] X-ray crystallography has revealed that this compound interacts with the nucleotide-binding pocket of the MRCKβ kinase domain.[1][2]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against MRCK and ROCK kinases has been quantified through in vitro kinase assays. The data clearly demonstrates its selectivity for MRCK over ROCK kinases.

| Kinase | IC50 (nM) | Reference |

| MRCKα | 10 | [3][4] |

| MRCKβ | 17 | [2] |

| ROCK1 | 230 | [2] |

| ROCK2 | 123 | [2] |

Table 1: In vitro inhibitory activity of this compound against MRCK and ROCK kinases.

In cellular assays, this compound effectively inhibits MRCKβ-induced phosphorylation of myosin light chain (MLC), a key downstream event in actin-myosin contractility.

| Cell Line | Assay | EC50 (nM) | Reference |

| MDA-MB-231 | MLC Phosphorylation Inhibition (MRCKβ induced) | ~100 | [2] |

| MDA-MB-231 | Invasion Inhibition | 440 | [2] |

Table 2: Cellular activity of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the MRCK signaling pathway, which is a critical regulator of the actin-myosin cytoskeleton. Downstream of the Cdc42 GTPase, MRCK kinases phosphorylate various substrates that lead to the stabilization of actin filaments and the generation of contractile forces, ultimately promoting cell motility.[5][6]

Caption: MRCK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.[3]

Materials:

-

MRCKα, MRCKβ, ROCK1, and ROCK2 kinases (8-12 nM)

-

FAM-S6-ribosomal protein derived peptide substrate (100 nM)

-

ATP (1 µM)

-

MgCl2 (0.5 mM for MRCK, 10 mM for ROCK)

-

Tris buffer (20 mM, pH 7.4 or 7.5)

-

Tween-20 (0.01%)

-

DTT (1 mM)

-

EGTA (0.25 mM, for ROCK)

-

Triton X-100 (0.01%, for ROCK)

-

This compound (serial dilutions)

-

IMAP binding reagent (0.25% v/v)

-

384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a reaction mixture containing the respective kinase, FAM-labeled peptide substrate, ATP, and MgCl2 in the appropriate Tris buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the IMAP binding reagent.

-

Incubate for an additional 30 minutes to allow the binding reagent to bind to the phosphorylated peptide.

-

Measure fluorescence polarization on a plate reader with excitation at 470 nm and emission at 530 nm.

-

Calculate the percentage inhibition relative to controls (no inhibitor and no enzyme).

-

Determine IC50 values by fitting the data to a dose-response curve.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cellular Myosin Light Chain (MLC) Phosphorylation Assay

This protocol describes how to assess the effect of this compound on MLC phosphorylation in cells.[2][4]

Materials:

-

MDA-MB-231 cells with doxycycline-inducible expression of MRCKβ, ROCK1, or ROCK2 kinase domains.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Doxycycline (1 µg/mL).

-

This compound (various concentrations).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

Imaging system for Western blots.

Procedure:

-

Plate the inducible MDA-MB-231 cells in 12-well plates.

-

After 24 hours, induce kinase domain expression by adding doxycycline (1 µg/mL) and incubate for 18 hours.

-

Treat the cells with various concentrations of this compound or DMSO for 60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against pMLC, total MLC, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the pMLC signal to total MLC and the loading control.

Cancer Cell Invasion Assay (Matrigel)

This protocol details the evaluation of this compound's effect on cancer cell invasion through a Matrigel matrix.[2]

Materials:

-

MDA-MB-231 breast cancer cells.

-

Matrigel-coated invasion chambers (e.g., Boyden chambers with 8 µm pore size).

-

Serum-free cell culture medium.

-

Cell culture medium with a chemoattractant (e.g., 10% FBS).

-

This compound (various concentrations).

-

Calcein AM or DAPI for cell staining.

-

Fluorescence microscope or plate reader.

Procedure:

-

Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's instructions.

-

Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

-

Seed the cell suspension into the upper chamber of the invasion inserts.

-

Add medium containing the chemoattractant to the lower chamber.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with Calcein AM or DAPI).

-

Count the number of invading cells in several microscopic fields or quantify the fluorescence using a plate reader.

-

Calculate the percentage of invasion relative to the vehicle control.

Caption: Cell Invasion Assay Workflow.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of MRCK in cellular processes, particularly in the context of cancer. Its potency and selectivity for MRCK over ROCK kinases make it a superior tool compared to less selective inhibitors.[1][2] The data and protocols presented in this guide are intended to facilitate further research into MRCK signaling and the development of novel anti-metastatic therapies. More recent developments have led to even more potent and selective MRCK inhibitors like BDP8900 and BDP9066, building upon the foundational work done with this compound.[7][8]

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

BDP5290: A Technical Guide to its Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP5290 is a potent, small-molecule inhibitor targeting the Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinase (MRCK) families.[1][2] By modulating the activity of these key regulators of the actin-myosin cytoskeleton, this compound has demonstrated significant effects on cancer cell motility and invasion in preclinical studies. This document provides an in-depth technical overview of this compound, including its target profile, mechanism of action, associated signaling pathways, and relevant experimental methodologies.

Core Targets and Mechanism of Action

This compound is a dual inhibitor of ROCK and MRCK kinases, with demonstrated activity against ROCK1, ROCK2, MRCKα, and MRCKβ.[1] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2][3] A primary downstream effector of both ROCK and MRCK is Myosin Light Chain 2 (MLC2), which plays a pivotal role in actin-myosin contractility. Inhibition of ROCK and MRCK by this compound leads to a reduction in MLC2 phosphorylation, resulting in decreased cell motility and invasion.[2][3]

Quantitative Target Profile

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Target | IC50 (nM) |

| ROCK1 | 5 |

| ROCK2 | 50 |

| MRCKα | 10 |

| MRCKβ | 100 |

Table 1: IC50 values of this compound against target kinases.[1]

| Target | Ki (nM) |

| MRCKα | 10 |

| MRCKβ | 4 |

Table 2: Ki values of this compound for MRCKα and MRCKβ.[1]

Cellular Activity

In cellular assays, this compound has been shown to inhibit MLC phosphorylation and reduce cancer cell invasion.

| Cell Line | Assay | EC50 |

| MDA-MB-231 | Cell Viability | >10 µM |

Table 3: EC50 value of this compound for cell viability in MDA-MB-231 cells.[1]

This compound has been observed to reduce MDA-MB-231 cell invasion at concentrations starting from 0.1 µM, with almost complete inhibition at 10 µM.[1]

Signaling Pathways

This compound modulates the Cdc42-MRCK and Rho-ROCK signaling pathways, which are central to the regulation of actin-myosin dynamics.

Caption: this compound inhibits MRCK and ROCK, preventing MLC phosphorylation and subsequent cell motility.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay

This protocol describes a fluorescence polarization-based assay to determine the in vitro inhibitory activity of this compound.

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol Details: [1]

-

Assay Format: IMAP fluorescence polarization assay.

-

Kinases: Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 (8-12 nM).

-

Substrate: FAM-S6-ribosomal protein derived peptide (100 nM).

-

ATP Concentration: 1 µM.

-

Incubation: 60 minutes at room temperature.

-

Reaction Buffer (MRCKα/β): 20 mM Tris (pH 7.4), 0.01% Tween-20, 1 mM DTT, 0.5 mM MgCl2.

-

Reaction Buffer (ROCK1/2): 20 mM Tris (pH 7.5), 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 0.25 mM EGTA.

-

Detection: Reactions are stopped by adding IMAP binding reagent, and after a 30-minute incubation, fluorescence polarization is measured.

Western Blotting for Phospho-MLC

This is a general protocol for assessing the effect of this compound on MLC phosphorylation in cultured cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MLC (Thr18/Ser19) overnight at 4°C. A primary antibody for total MLC or a loading control (e.g., GAPDH, β-actin) should be used on a separate blot or after stripping.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Invasion Assay

This protocol outlines a transwell invasion assay to evaluate the effect of this compound on the invasive potential of cancer cells (e.g., MDA-MB-231).

Protocol:

-

Chamber Preparation: Coat the upper surface of a transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubation: Incubate for a period that allows for cell invasion (e.g., 20-24 hours).

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in multiple fields of view under a microscope.

Clinical Development Status

As of the latest available information, there are no specific clinical trials registered for this compound. The compound appears to be in the preclinical stage of development. Further investigation is required to ascertain any progression into clinical phases.

Conclusion

This compound is a valuable research tool for investigating the roles of MRCK and ROCK kinases in cellular processes, particularly in the context of cancer cell motility and invasion. Its potent and dual inhibitory activity provides a strong rationale for further preclinical and potentially clinical investigation as an anti-metastatic agent. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and related compounds.

References

BDP5290: A Potent Modulator of Cytoskeletal Organization through Selective MRCK Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BDP5290 is a potent and selective small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK). This document provides a comprehensive technical overview of the effects of this compound on cytoskeleton organization. It details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the core signaling pathway. This compound's ability to selectively target MRCK over the closely related ROCK kinases makes it a valuable tool for dissecting the specific roles of MRCK in cellular processes and a potential therapeutic agent for diseases characterized by aberrant cell motility and invasion, such as cancer.

Mechanism of Action: Inhibition of the Cdc42-MRCK Signaling Pathway

This compound exerts its effects on the cytoskeleton by inhibiting the kinase activity of MRCKα and MRCKβ.[1] MRCK kinases are key downstream effectors of the Rho GTPase, Cdc42.[2][3] The activation of MRCK by GTP-bound Cdc42 initiates a signaling cascade that ultimately leads to increased actin-myosin contractility and stabilization of actin filaments.[2][4]

This compound competitively binds to the ATP-binding pocket of MRCK, preventing the phosphorylation of its downstream substrates.[1] The primary and most well-characterized downstream effector of MRCK in the context of cytoskeletal regulation is the Myosin Light Chain (MLC).[1][2] By inhibiting MRCK, this compound reduces the phosphorylation of MLC at Serine 19 (pMLC).[5] This reduction in pMLC levels leads to a decrease in myosin II motor activity and a subsequent loss of actin-myosin-based contractile force.[2]

Furthermore, MRCK can also influence actin dynamics through other effectors such as LIM kinases (LIMK), which inactivate the actin-depolymerizing factor cofilin upon phosphorylation.[6][7] Inhibition of MRCK by this compound is therefore expected to lead to a more dynamic and less stable actin cytoskeleton.

Signaling Pathway Diagram

Caption: this compound inhibits MRCK, blocking downstream signaling to MLC and LIMK, leading to reduced cytoskeletal contractility and stability.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| MRCKα | 10 |

| MRCKβ | 100 |

| ROCK1 | 5 |

| ROCK2 | 50 |

Data sourced from MedchemExpress.[8]

Table 2: Cellular Activity of this compound on MLC Phosphorylation

| Cell Line | Kinase Overexpressed | EC50 (nM) |

| Doxycycline-inducible MDA-MB-231 | MRCKβ | 166 |

| Doxycycline-inducible MDA-MB-231 | ROCK1 | 501 |

| Doxycycline-inducible MDA-MB-231 | ROCK2 | 447 |

| Parental MDA-MB-231 | Endogenous | 316 |

Data sourced from Unbekandt et al., 2014.[5]

Table 3: Effect of this compound on MDA-MB-231 Breast Cancer Cell Invasion

| This compound Concentration (µM) | Inhibition of Invasion |

| 0.1 | Partial Inhibition |

| 10 | Complete Inhibition |

Data sourced from MedchemExpress.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

In Vitro MRCK/ROCK Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.

Materials:

-

Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases

-

Fluorescently labeled peptide substrate (e.g., FAM-labeled S6 ribosomal protein-derived peptide)

-

ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the kinase and fluorescently labeled peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)

This protocol describes the quantification of phosphorylated MLC in cultured cells treated with this compound.

Materials:

-

MDA-MB-231 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-MLC2 (Ser19) and Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pMLC antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the anti-GAPDH antibody for a loading control.

-

Quantify the band intensities using densitometry software and normalize the pMLC signal to the loading control.

-

Calculate the EC50 value from the dose-response curve.

Immunofluorescence Staining for Phosphorylated MLC

This protocol allows for the visualization of pMLC localization and changes in cytoskeletal architecture in response to this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-MLC2 (Ser19)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

Fluorescently-labeled Phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Antifade mounting medium

Procedure:

-

Treat cells grown on coverslips with this compound or DMSO for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate the cells with the primary anti-pMLC antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody and fluorescently-labeled Phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells a final time with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the staining using a fluorescence microscope.

Matrigel Invasion Assay

This protocol is used to assess the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol or other fixative

-

Crystal Violet stain or other suitable stain

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the top of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 30 minutes to allow for gelling.

-

Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several fields of view under a microscope.

-

Quantify the results and compare the number of invaded cells in the this compound-treated groups to the control group.

Visualization of Experimental Workflow

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. snapcyte.com [snapcyte.com]

Investigating the Biological Role of BDP5290: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the biological role of BDP5290. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound, with the chemical name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a potent and selective small-molecule inhibitor of the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) α and β.[1][2][3] MRCK proteins are crucial regulators of actin-myosin contractility and have been implicated in cancer cell motility and invasion, making them a therapeutic target for reducing metastasis.[1][2][4] this compound was identified through the screening of a kinase-focused chemical library and subsequent medicinal chemistry efforts.[1][2][3] Its discovery has provided a valuable tool for investigating the biological functions of MRCK and its role in cancer progression.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of MRCKα and MRCKβ.[4] X-ray crystallography has revealed that this compound binds to the nucleotide-binding pocket of the MRCKβ kinase domain.[1][2][3] The primary downstream effect of MRCK inhibition by this compound is the reduction of myosin II light chain (MLC) phosphorylation.[1][2] Phosphorylation of MLC is a key event in promoting actin-myosin contractility, which is essential for cell motility and invasion.[4][5]

The MRCK signaling pathway, downstream of the Cdc42 GTPase, plays a significant role in regulating the cytoskeleton.[4] By inhibiting MRCK, this compound effectively blocks this signaling cascade, leading to decreased cell motility and invasion.[1][2]

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

BDP5290: A Technical Guide for Investigating Cdc42 Signaling

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of BDP5290 to study Cdc42 signaling pathways. This compound is a potent and selective small molecule inhibitor of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK), a key downstream effector of the Rho GTPase Cdc42. This guide provides detailed information on its mechanism of action, quantitative data, experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to this compound and Cdc42 Signaling

Cell division control protein 42 homolog (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This regulation is crucial for a multitude of cellular processes, including the establishment of cell polarity, cell migration, and cell cycle progression.[2][3] Dysregulation of Cdc42 signaling is implicated in various pathologies, most notably in cancer, where it contributes to tumor progression and metastasis.[2][4]

This compound, with the chemical name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was identified through a kinase-focused small molecule library screen as a potent inhibitor of MRCKα and MRCKβ.[5][6] These kinases are direct effectors of Cdc42 and play a critical role in regulating actin-myosin contractility, a fundamental process for cell motility and invasion.[4][5] The selectivity of this compound for MRCK over the closely related Rho-associated coiled-coil kinases (ROCK) makes it a valuable tool for dissecting the specific contributions of the Cdc42-MRCK signaling axis in various biological contexts.[5][7]

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of MRCKα and MRCKβ.[5] The binding of active, GTP-bound Cdc42 to the CRIB (Cdc42/Rac interactive binding) domain of MRCK leads to the activation of the kinase.[2] Activated MRCK then phosphorylates several downstream substrates, most notably the Myosin Light Chain 2 (MLC2), which is a regulatory subunit of myosin II.[8] Phosphorylation of MLC2 on serine 19 and threonine 18 enhances myosin II ATPase activity, promoting its interaction with actin filaments and leading to increased actin-myosin contractility.[9] This contractile force is essential for cellular processes such as the formation of stress fibers and lamellipodia, which are critical for cell migration and invasion.[7][8]

By inhibiting MRCK, this compound effectively reduces the phosphorylation of MLC2, thereby attenuating actin-myosin contractility.[5][6] This leads to a disruption of the cellular machinery required for cell movement, resulting in the potent inhibition of cancer cell invasion observed in numerous studies.[5][9]

Data Presentation: Quantitative Inhibitory Profile of this compound

The following tables summarize the in vitro and cell-based inhibitory activities of this compound against MRCK and ROCK kinases, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Conditions |

| MRCKα | - | 10 | 1 µM ATP |

| MRCKβ | 17 | 4 | 1 µM ATP |

| ROCK1 | 230 | - | 1 µM ATP |

| ROCK2 | 123 | - | 1 µM ATP |

Data compiled from Unbekandt et al., 2014.[7]

Table 2: Cell-Based Inhibition of Kinase Activity by this compound

| Kinase Target | EC50 (nM) | Cell Line | Assay |

| MRCKβ | 166 | MDA-MB-231 | MLC Phosphorylation |

| ROCK1 | 501 | MDA-MB-231 | MLC Phosphorylation |

| ROCK2 | 447 | MDA-MB-231 | MLC Phosphorylation |

Data compiled from Unbekandt et al., 2014.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on Cdc42-MRCK signaling.

In Vitro Kinase Assay (IMAP Fluorescence Polarization)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified MRCK and ROCK kinases.

Materials:

-

Purified recombinant MRCKα, MRCKβ, ROCK1, or ROCK2 kinase

-

FAM-labeled peptide substrate (e.g., FAM-S6-ribosomal protein derived peptide)

-

ATP

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

IMAP™ Progressive Binding Reagent (Molecular Devices)

-

384-well black microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the kinase and the FAM-labeled peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP (final concentration typically 1 µM).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the IMAP™ Progressive Binding Reagent.

-

Incubate for an additional 60 minutes at room temperature to allow for binding.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay

This assay quantifies the ability of this compound to inhibit MRCK-mediated MLC phosphorylation within a cellular context.

Materials:

-

Cancer cell line (e.g., MDA-MB-231) with doxycycline-inducible expression of the kinase domain of MRCKβ, ROCK1, or ROCK2.

-

Doxycycline

-

This compound

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Induce the expression of the kinase domain by treating the cells with doxycycline (e.g., 1 µg/mL) for 18-24 hours.

-

Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify the band intensities and calculate the EC50 value for this compound.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the invasive capacity of cancer cells through an extracellular matrix.

Materials:

-

Cancer cell line (e.g., MDA-MB-231, SCC12)

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel or Collagen I

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel or collagen and allow it to solidify.

-

Harvest the cancer cells and resuspend them in serum-free medium.

-

Add the cell suspension to the upper chamber of the inserts. The medium in the upper chamber should contain different concentrations of this compound or DMSO.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).

-

Quantify the number of invading cells by measuring the absorbance of the eluted stain at 595 nm or by counting the cells in multiple fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and experimental workflows described in this guide.

References

- 1. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

BDP5290: A Potent Inhibitor of Cancer Cell Motility and Invasion

A Technical Guide for Researchers and Drug Development Professionals

The small molecule BDP5290 has emerged as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK), presenting a promising avenue for therapeutic intervention in cancer metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cell motility and invasion, and detailed experimental protocols for its investigation.

Core Mechanism: Targeting the MRCK Signaling Pathway

This compound, chemically identified as 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a potent inhibitor of MRCKα and MRCKβ.[1] These serine/threonine kinases are key regulators of actin-myosin contractility, a fundamental process driving cancer cell movement and invasion.[1][2] The activation of MRCK, downstream of the GTPase Cdc42, leads to the phosphorylation of Myosin Light Chain (MLC), which in turn promotes the generation of contractile forces necessary for cell migration.[3][4]

This compound demonstrates marked selectivity for MRCK over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2), which also phosphorylate MLC.[1][5] This selectivity allows for the specific dissection of MRCK's role in cancer progression. While the ROCK inhibitor Y27632 primarily reduces MLC phosphorylation on cytoplasmic stress fibers, this compound effectively blocks MLC phosphorylation at both stress fibers and peripheral cortical actin bundles.[1][5]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Quantitative Effects on Kinase Activity and Cancer Cell Processes

This compound exhibits high potency against MRCKβ and demonstrates significant selectivity over ROCK kinases in vitro. This translates to effective inhibition of cancer cell motility and invasion at concentrations that do not compromise cell viability.

| Parameter | MRCKβ | ROCK1 | ROCK2 | Reference |

| IC50 (nM) | 13 | 130 | 230 | [5] |

Table 1: In Vitro Kinase Inhibition Profile of this compound. IC50 values were determined at 1 µM ATP concentration.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Matrigel Invasion | More effective than Y27632 | Reduced invasion | [1][5] |

| MDA-MB-231 (Breast Cancer) | Wound Closure | 1 µM | >60% inhibition of wound closure | [2] |

| SCC12 (Squamous Cell Carcinoma) | 3D Collagen Invasion | 2 µM | Strongly inhibited invasion | [1][5] |

Table 2: Effects of this compound on Cancer Cell Motility and Invasion.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. The following sections outline the key experimental protocols used to characterize the inhibitor's activity.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MRCK and ROCK kinases.

Methodology:

-

Recombinant MRCKβ, ROCK1, or ROCK2 are incubated with a suitable substrate and 1 µM ATP.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate using methods such as radioactivity, fluorescence, or luminescence.

-

Dose-response curves are generated to calculate the IC50 values.[5]

Western Blotting for Myosin Light Chain (MLC) Phosphorylation

This technique is used to assess the in-cell activity of this compound by measuring the phosphorylation status of MLC, a direct downstream target of MRCK.

Methodology:

-

Cancer cells, such as MDA-MB-231, are cultured to a suitable confluency.

-

Cells are treated with varying concentrations of this compound or a control inhibitor (e.g., Y27632) for a specified duration (e.g., 30 minutes).[5]

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated MLC (pMLC) and total MLC. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.[2]

Transwell Invasion Assay (Matrigel)

This assay measures the ability of cancer cells to invade through a basement membrane-like matrix, a key step in metastasis.

Methodology:

-

The upper chamber of a transwell insert is coated with Matrigel.

-

Cancer cells are seeded into the upper chamber in serum-free medium containing this compound or a vehicle control.

-

The lower chamber contains a chemoattractant, such as fetal bovine serum.

-

After incubation, non-invading cells are removed from the upper surface of the membrane.

-

Cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained, and counted.[1][2]

Wound Healing (Scratch) Assay

This assay assesses two-dimensional cell motility.

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

BDP5290: A Technical Guide to its Impact on Phagocytosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor BDP5290 and its significant impact on the fundamental cellular process of phagocytosis. This compound has emerged as a potent tool for dissecting the molecular mechanisms governing phagocytosis, offering a selective approach to targeting the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK). This document summarizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways and workflows involved in studying this compound's effects.

Core Mechanism of Action: Inhibition of MRCK-Mediated Actomyosin Contractility

This compound is a potent inhibitor of both MRCKα and MRCKβ, serine/threonine kinases that play a pivotal role in regulating actomyosin contractility.[1] In the context of phagocytosis, MRCKβ is a key downstream effector of the small GTPase Cdc42.[2][3] The process of engulfing particles, such as cellular debris or pathogens, requires dynamic remodeling of the actin cytoskeleton to form a phagocytic cup, which then closes and internalizes the target. This process is critically dependent on the contractile forces generated by non-muscle myosin II, the activity of which is regulated by the phosphorylation of the myosin light chain (MLC).[4]

This compound exerts its inhibitory effect on phagocytosis by directly targeting MRCKβ.[2][3] By inhibiting MRCKβ, this compound prevents the phosphorylation of MLC, thereby disrupting the necessary actomyosin contractility required for the formation and closure of the phagocytic cup.[5][4] This leads to a significant reduction in phagocytic efficiency. Research has demonstrated this inhibitory effect in various cell types, including retinal pigment epithelium (RPE) cells and macrophages, highlighting a conserved mechanism of action.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| MRCKα | 10 |

| MRCKβ | 100 |

| ROCK1 | 5 |

| ROCK2 | 50 |

Data sourced from MedchemExpress.[7]

Table 2: this compound In Vitro Kinase Inhibition at 1 µM ATP

| Kinase | IC50 (nM) |

| MRCKβ | 17 |

| ROCK1 | 230 |

| ROCK2 | 123 |

Data sourced from Unbekandt et al., 2014.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound during phagocytosis and a typical experimental workflow to assess its impact.

Caption: this compound inhibits phagocytosis by targeting the MRCKβ signaling pathway.

Caption: A generalized workflow for assessing the impact of this compound on phagocytosis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on phagocytosis.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of this compound on MRCK and other kinases like ROCK.

Materials:

-

Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases

-

IMAP™ Fluorescence Polarization Assay Kit

-

FAM-labeled peptide substrate (e.g., FAM-S6-ribosomal protein derived peptide)

-

ATP and MgCl₂

-

This compound

-

Assay buffer (e.g., 20 mM Tris pH 7.4, 0.01% Tween-20, 1 mM DTT)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the kinase (8 to 12 nM final concentration) to each well.

-

Add the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of the FAM-labeled peptide substrate (100 nM final concentration) and ATP (1 µM final concentration).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction according to the IMAP kit instructions.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.[5][7]

Western Blotting for Phosphorylated Myosin Light Chain (pMLC)

This method is used to quantify the downstream effect of MRCK inhibition by this compound.

Materials:

-

Phagocytic cells (e.g., MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pMLC (Thr18/Ser19), anti-total MLC, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 60 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against pMLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLC and a loading control to normalize the pMLC signal.[1][4]

In Vitro Phagocytosis Assay

This assay directly measures the effect of this compound on the phagocytic capacity of cells.

Materials:

-

Phagocytic cells (e.g., primary porcine RPE cells)

-

This compound

-

Fluorescently labeled particles (e.g., FITC-labeled photoreceptor outer segments (POS-FITC), fluorescent beads, or pHrodo-labeled zymosan)

-

Cell culture medium

-

Quenching solution (e.g., trypan blue)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

Procedure:

-

Seed the phagocytic cells in a multi-well plate or on coverslips and allow them to adhere.

-

Pre-treat the cells with this compound or a vehicle control for a designated time.

-

Add the fluorescently labeled particles to the cells and incubate for a period to allow phagocytosis (e.g., 2-4 hours).

-

Wash the cells extensively with cold PBS to remove any unbound particles.

-

For endpoint assays using fluorescent beads or FITC-labeled particles, add a quenching solution to extinguish the fluorescence of any non-internalized, surface-bound particles.

-

Fix the cells with paraformaldehyde.

-

Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.

-

Analyze the samples using fluorescence microscopy or flow cytometry.

-

Quantify phagocytosis by measuring the fluorescence intensity per cell or the percentage of phagocytic cells.[2][3]

This comprehensive guide provides a foundational understanding of this compound's role in phagocytosis research. The detailed protocols and summarized data serve as a valuable resource for scientists aiming to utilize this potent inhibitor in their own investigations into the intricate mechanisms of cellular engulfment.

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Spatiotemporal control of actomyosin contractility by MRCKβ signaling drives phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

BDP5290: A Potent Dual Inhibitor of MRCK and ROCK Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BDP5290 is a potent, small-molecule inhibitor targeting both the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) and the Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and cell-based assays. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery investigating the roles of MRCK and ROCK signaling in various pathological conditions.

Chemical Structure and Properties

This compound, with the IUPAC name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a 2-pyridyl pyrazole amide compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide | [1] |

| Synonyms | BDP00005290 | [1] |

| Molecular Formula | C17H18ClN7O | [2] |

| Molecular Weight | 371.82 g/mol | [3] |

| CAS Number | 1817698-21-7 | [2] |

| Appearance | Solid Powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Chemical Structure:

Pharmacological Properties

This compound is a potent inhibitor of both MRCK and ROCK kinases, which are key regulators of the actin-myosin cytoskeleton.[4] The inhibitory activity of this compound has been characterized through various in vitro kinase assays.

In Vitro Kinase Inhibition

The inhibitory potency of this compound against MRCK and ROCK isoforms is presented in the following table.

| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| MRCKα | 10 | 10 | [3] |

| MRCKβ | 100 | 4 | [3] |

| ROCK1 | 5 | N/A | [3] |

| ROCK2 | 50 | N/A | [3] |

N/A: Not Available

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of downstream targets of MRCK and ROCK kinases. A primary substrate for both kinase families is the Myosin Light Chain (MLC), which, upon phosphorylation, promotes actomyosin contractility.[4] By inhibiting MRCK and ROCK, this compound effectively reduces MLC phosphorylation, leading to a decrease in cellular contractility, which in turn can inhibit processes such as cell migration and invasion.[1]

The signaling pathways involving MRCK and ROCK are often activated by the Rho family of small GTPases, specifically Cdc42 for MRCK and RhoA for ROCK.[4]

Experimental Protocols

In Vitro Kinase Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization-based assay to determine the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.[3]

Materials:

-

Recombinant MRCKα, MRCKβ, ROCK1, or ROCK2 kinase (8-12 nM final concentration)

-

FAM-S6-ribosomal protein derived peptide substrate (100 nM final concentration)

-

ATP (1 µM final concentration)

-

This compound (various concentrations for dose-response)

-

Assay Buffer (specific for MRCK or ROCK)

-

IMAP Binding Reagent

-

384-well black microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the following to each well:

-

Kinase

-

FAM-labeled peptide substrate

-

This compound or DMSO (for control)

-

Assay Buffer

-

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the IMAP binding reagent.

-

Incubate for a further 30 minutes at room temperature to allow for binding.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Invasion Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.[5]

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Culture cancer cells to sub-confluency and then serum-starve them overnight.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or DMSO (vehicle control).

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts and allow them to air dry.

-

Image the stained cells using a microscope and quantify the number of invading cells per field of view.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of MRCK and ROCK kinases. Its potent and dual inhibitory activity allows for the investigation of signaling pathways that regulate actomyosin contractility, cell migration, and invasion. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting these kinases in diseases such as cancer.

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound supplier | CAS 1817698-21-7 | MRCK inhibitor| AOBIOUS [aobious.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BDP5290: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP5290 is a potent and selective small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinase (MRCK).[1][2] These kinases are key regulators of the actin-myosin cytoskeleton, playing crucial roles in cell motility, invasion, and proliferation.[3][4] By inhibiting ROCK and MRCK, this compound effectively reduces the phosphorylation of myosin light chain (MLC), a critical event in promoting actomyosin contractility.[5][6] This mechanism makes this compound a valuable tool for studying cellular processes dependent on cytoskeletal dynamics and a potential therapeutic agent for diseases characterized by aberrant cell migration and proliferation, such as cancer.[7][8]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at assisting researchers in investigating its biological effects.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| ROCK1 | 5 |

| ROCK2 | 50 |

| MRCKα | 10 |

| MRCKβ | 100 |

Table 1: IC50 values of this compound against target kinases. Data sourced from MedchemExpress.[2]

Cellular Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | EC50 / Effect | Reference |

| MDA-MB-231 | Breast Cancer | MLC Phosphorylation (MRCKβ induced) | 166 nM | [5] |

| MDA-MB-231 | Breast Cancer | MLC Phosphorylation (ROCK1 induced) | 501 nM | [5] |

| MDA-MB-231 | Breast Cancer | MLC Phosphorylation (ROCK2 induced) | 447 nM | [5] |

| MDA-MB-231 | Breast Cancer | Cell Viability (24h) | >10 µM | [2] |

| MDA-MB-231 | Breast Cancer | Invasion | Starting from 0.1 µM, complete inhibition at 10 µM | [2] |

| SCC12 | Squamous Cell Carcinoma | Wound Closure (24h) | >60% inhibition at 1 µM | [2] |

| SCC12 | Squamous Cell Carcinoma | Invasion (3D collagen) | Strongly inhibited at 2 µM | [8] |

Table 2: Summary of this compound cellular activity in various cancer cell lines.

Signaling Pathway

This compound exerts its effects by targeting the ROCK and MRCK signaling pathways, which are downstream of the Rho and Cdc42 small GTPases, respectively. Both pathways converge on the regulation of myosin light chain (MLC) phosphorylation, a key determinant of actin-myosin contractility.

Caption: this compound inhibits ROCK and MRCK signaling pathways.

Experimental Protocols

Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines such as MDA-MB-231 or SCC12.

References

- 1. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cdc42-MRCK and Rho-ROCK signalling cooperate in myosin phosphorylation and cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

BDP5290 In Vitro Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of BDP5290, a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK).

This compound has emerged as a valuable chemical probe for dissecting the cellular functions of MRCK and as a potential therapeutic agent, particularly in oncology.[1][2] This small molecule inhibitor demonstrates significant selectivity for MRCKα and MRCKβ over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2), making it a precise tool for studying MRCK-specific signaling pathways.[1][3] The primary mechanism of action of this compound involves the inhibition of MRCK, leading to a reduction in the phosphorylation of Myosin Light Chain (MLC), a key event in regulating actin-myosin contractility.[1][3] Consequently, this compound impacts various cellular processes, including cell motility, invasion, and morphology.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against MRCK and ROCK kinases, as well as its effects in cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Ki (nM) |

| MRCKα | 10 | 10 |

| MRCKβ | 100 | 4 |

| ROCK1 | 5 | Not Reported |

| ROCK2 | 50 | Not Reported |

| Data compiled from multiple sources.[3][4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effective Concentration | Effect |

| MLC Phosphorylation | MDA-MB-231 | 3 µM | Complete inhibition of MRCKβ-induced phosphorylation.[3] |

| Cell Viability | MDA-MB-231, SCC12 | EC50 >10 µM | Minimal effect on viability after 24 hours.[3] |

| Wound Closure | MDA-MB-231 | 1 µM | >60% inhibition of wound closure.[3] |

| Matrigel Invasion | MDA-MB-231 | 0.1 - 10 µM | Dose-dependent inhibition, with near-complete inhibition at 10 µM.[3] |

| 3D Collagen Invasion | SCC12 | 2 µM | Strong inhibition of invasion.[1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflows for the described in vitro assays.

Caption: this compound inhibits MRCK, blocking MLC phosphorylation and subsequent cell motility.

Caption: General workflows for enzymatic and cell-based assays with this compound.

Experimental Protocols

In Vitro Kinase Assay (IMAP Fluorescence Polarization)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.[3]

Materials:

-

Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases

-

FAM-S6-ribosomal protein derived peptide substrate

-

ATP

-

This compound

-

Kinase Buffer for MRCK: 20 mM Tris-HCl (pH 7.4), 0.5 mM MgCl₂, 0.01% Tween-20, 1 mM DTT

-

Kinase Buffer for ROCK: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.25 mM EGTA, 0.01% Triton X-100, 1 mM DTT

-

IMAP Binding Reagent

-

384-well microplate

-

Plate reader capable of fluorescence polarization measurement

Procedure:

-

Prepare serial dilutions of this compound in the appropriate kinase buffer.

-

In a 384-well plate, add the kinase (8-12 nM final concentration), FAM-labeled peptide substrate (100 nM final concentration), and this compound to the respective wells.

-

Initiate the kinase reaction by adding ATP (1 µM final concentration).

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding IMAP binding reagent.

-

Incubate for an additional 30 minutes at room temperature to allow for the binding of the phosphorylated peptide to the reagent.

-

Measure fluorescence polarization on a plate reader (Excitation: 470 nm, Emission: 530 nm).

-

Calculate the percent inhibition for each this compound concentration relative to no inhibitor (0% inhibition) and no enzyme (100% inhibition) controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Myosin Light Chain (pMLC)

This protocol details the detection of changes in MLC phosphorylation in cells treated with this compound.

Materials:

-

MDA-MB-231 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phospho-MLC (Ser19)

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or DMSO as a vehicle control for 1-2 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMLC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (optional) and re-probe for a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in pMLC levels.

Cell Invasion Assay (Matrigel Boyden Chamber)

This protocol provides a method to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

MDA-MB-231 cells

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain or DAPI

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

In the lower chamber of the 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS).

-

Harvest MDA-MB-231 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Treat the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with Crystal Violet or DAPI.

-

Count the number of invading cells in several fields of view under a microscope.

-

Calculate the percent invasion relative to the control group.

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: BDP5290 Dosage for MDA-MB-231 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP5290 is a potent small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1] It has demonstrated significant effects on the triple-negative breast cancer cell line, MDA-MB-231, a widely used model for studying aggressive and metastatic breast cancer. These application notes provide detailed protocols and summarize the quantitative data regarding the use of this compound in experiments with MDA-MB-231 cells, focusing on its impact on cell viability, invasion, and the underlying signaling pathways.

Data Presentation

This compound Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| ROCK1 | 5 |

| ROCK2 | 50 |

| MRCKα | 10 |

| MRCKβ | 100 |

| Table 1: In vitro kinase inhibitory activity of this compound.[1] |

Effects of this compound on MDA-MB-231 Cells

| Parameter | Effective Concentration/IC50/EC50 | Time Point |

| Cell Viability (EC50) | >10 µM | 24 hours |

| Inhibition of Cell Invasion (EC50) | 440 nM | 24 hours |

| Inhibition of MLC Phosphorylation (EC50) | 316 nM | 30 minutes |

| Table 2: Summary of this compound effects on MDA-MB-231 cells.[2] |

Signaling Pathways

This compound exerts its effects primarily by inhibiting the MRCK and ROCK signaling pathways, which are crucial for regulating actin-myosin contractility and, consequently, cell motility and invasion.[3][4] The diagram below illustrates the signaling cascade and the point of inhibition by this compound.

Caption: this compound inhibits ROCK and MRCK, leading to reduced MLC phosphorylation and decreased cell invasion.

Experimental Protocols

Cell Culture

MDA-MB-231 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

A colorimetric assay, such as the MTT or crystal violet assay, can be used to determine the effect of this compound on the viability of MDA-MB-231 cells.

Protocol:

-

Seed 2,500 MDA-MB-231 cells per well in a 96-well plate and allow them to adhere overnight.

-